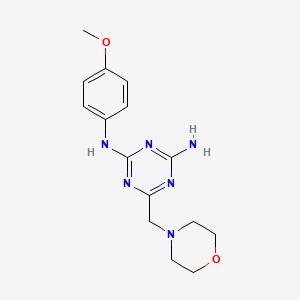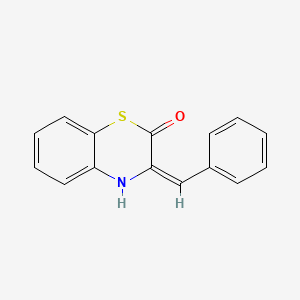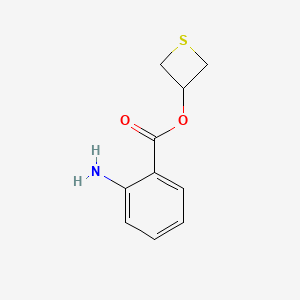![molecular formula C18H19N5O2 B5518780 6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)
6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The focus of this report is the comprehensive analysis of the synthetic route, molecular structure, chemical reactions, and properties of the triazine derivative “6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine” . This compound belongs to a broader class of triazine derivatives, which are known for their versatile chemical and physical properties, enabling applications across various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of triazine derivatives involves nucleophilic substitution reactions, Ugi reactions, and Mannich reactions, as demonstrated in related compounds. For instance, Ugi reactions have been utilized for synthesizing complex triazine structures, offering a pathway that might be relevant for our target compound (Sañudo et al., 2006). Furthermore, the synthesis of related structures through the Mannich reaction indicates the versatility of this approach in introducing various substituents onto the triazine core (Perangin-angin & Chairi, 2019).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been elucidated through single-crystal X-ray diffraction, revealing intricate details about their geometric configuration. For example, a closely related compound demonstrates strong hydrogen bonding and planar but twisted structural motifs, which are characteristic features that might also be observed in our target molecule (Udupa, 1982).
Chemical Reactions and Properties
Triazine derivatives undergo a variety of chemical reactions, including alkylation, acid-catalyzed addition reactions, and cyclotrimerization. These reactions are pivotal in modifying the chemical structure to tailor physical and chemical properties for specific applications (Jiang et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility and molecular weight, of triazine derivatives can be finely tuned through structural modifications. The interfacial polycondensation technique has been optimized for synthesizing high molecular weight and highly soluble polymers based on triazine, indicating a method that could potentially adjust the physical properties of our target compound (Shah, 1984).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as their reactivity towards nucleophiles and electrophiles, are influenced by the substitution pattern on the triazine ring. Studies have shown that these compounds can serve as versatile intermediates for further chemical transformations, including the synthesis of complex organic molecules and materials with desired chemical properties (Chau et al., 1998).
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has shown that compounds similar to the one , such as those in the pyrimidine and triazine classes, exhibit significant herbicidal activity. For instance, a study by Nezu, Miyazaki, Sugiyama, & Kajiwara (1996) demonstrated that certain 6-(4-phenoxyphenoxy)pyrimidines and triazines with specific substituents show strong herbicidal effects, including inhibition of the Hill reaction in plants.
Water Treatment
Triazine derivatives are also used in the synthesis of novel nanofiltration membranes for water treatment, as found in a study by Liu et al. (2012). These membranes demonstrate improved water flux and effective dye treatment capabilities, marking their significance in environmental applications.
Corrosion Inhibition
Research by Singh et al. (2018) indicates that triazine derivatives can serve as corrosion inhibitors. In their study, various triazine-based compounds were tested for their ability to protect mild steel in acidic environments, showcasing their potential in industrial applications.
Antimicrobial Activities
A study conducted by Bektaş et al. (2010) explored the synthesis of triazole derivatives, related to the compound , which displayed antimicrobial properties against several test microorganisms.
Photophysical Studies
In the field of photophysical studies, compounds with a triazine core have been investigated for their properties. For example, Keck et al. (1998) studied the fluorescence spectroscopy and X-ray structure of triazine derivatives, which can have applications in materials science and photochemistry.
Synthesis of Novel Compounds
Triazine-based compounds are also used in the synthesis of a variety of novel chemical structures with potential therapeutic and industrial applications. This includes the work by Minegishi et al. (2015) on synthesizing indenopyrazoles from triazine-functionalized compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-3-5-13(6-4-12)20-18-22-16(21-17(19)23-18)11-25-15-9-7-14(24-2)8-10-15/h3-10H,11H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMUPPCKLDUCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)
![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)




![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)
![3-[(5-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5518743.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)
![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)